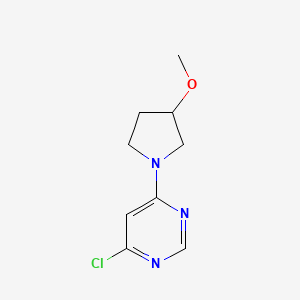

4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine

Description

Historical Context and Development

The development of this compound is situated within the broader evolution of pyrimidine chemistry, which has seen significant advancement over the past century. While the exact first synthesis date of this specific compound is not explicitly documented in the available literature, its development follows the progressive refinement of synthetic methodologies for creating substituted pyrimidines.

Pyrimidine derivatives have been synthesized through various methodological approaches that have evolved over time. Historical synthetic routes that contributed to the development of compounds like this compound include reactions from acetyl acetone, processes involving 1,3-diaminopropane, and transformations utilizing enaminonitrile precursors.

The synthesis of chlorinated pyrimidines, a key step in developing compounds like this compound, saw significant advancement with the introduction of quaternary ammonium salts or quaternary phosphonium salts as catalysts. These methods, documented in patents from 2001, allowed for more efficient production of dichloropyrimidines, which serve as precursors for further substitution reactions.

The development of synthetic routes specifically for compounds containing the 3-methoxypyrrolidin-1-yl moiety represents a more recent advancement in pyrimidine chemistry, reflecting the ongoing interest in creating structurally diverse pyrimidine derivatives with tailored properties for pharmaceutical applications.

Classification within Heterocyclic Chemistry

This compound belongs to the broad family of heterocyclic compounds, which are defined as cyclic compounds containing atoms of at least two different elements as members of their ring structure. More specifically, this compound falls within the category of six-membered heterocyclic compounds, with pyrimidine as its core structural component.

Pyrimidine is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, making it a diazine. Within the classification system of heterocyclic chemistry, pyrimidines are distinguished from other six-membered nitrogen heterocycles such as pyridine (one nitrogen), pyrazine (1,4-diazine), and pyridazine (1,2-diazine).

The classification hierarchy for this compound can be outlined as:

- Heterocyclic compound

- Six-membered ring heterocycle

- Diazine (containing two nitrogen atoms)

- Pyrimidine (1,3-diazine)

- Substituted pyrimidine

- Chloropyrimidine derivative

- Aminopyrimidine derivative (considering the pyrrolidinyl group as a cyclic amine)

This compound also represents an intersection between multiple heterocyclic systems, as it combines the pyrimidine core with a pyrrolidine ring (a five-membered nitrogen heterocycle) that is further functionalized with a methoxy group. This structural complexity contributes to its unique physical, chemical, and potential biological properties.

Significance in Pyrimidine-Based Research

The significance of this compound in research stems from its position within the broader context of pyrimidine derivatives, which have demonstrated remarkable versatility in medicinal chemistry. Pyrimidine derivatives have exhibited numerous therapeutic applications including antimicrobial, anticancer, anti-inflammatory, anti-malarial, anti-diabetic, anti-HIV, anthelmintic activities, as well as effects on the central nervous system and cardiac function.

Recent research has highlighted the importance of pyrimidine analogs in developing novel therapeutic agents. A 2023 review emphasized that pyrimidine associated analogs have made major contributions to medicinal chemistry, with ongoing structural design and development focusing on creating active pyrimidine scaffolds that combine enhanced efficacy with reduced adverse effects.

The specific structural features of this compound confer several advantages in research applications:

The chlorine substituent at position 4 provides a reactive site for further chemical modifications through nucleophilic aromatic substitution reactions, enabling the synthesis of more complex derivatives.

The 3-methoxypyrrolidin-1-yl group at position 6 introduces both steric and electronic properties that can influence binding interactions with biological targets, potentially enhancing selectivity profiles.

The combination of these functional groups creates a unique three-dimensional architecture that can be exploited in structure-activity relationship studies.

Research into similar pyrimidine derivatives has shown promising results in areas such as protein kinase inhibition, suggesting potential applications for compounds like this compound in targeted therapy development. Furthermore, the antioxidant and anticancer activities demonstrated by various pyrimidine derivatives highlight the importance of continuing research into compounds of this structural class.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for substituted heterocyclic compounds. The name is constructed to clearly indicate:

- The parent heterocyclic structure (pyrimidine)

- The position and identity of the chloro substituent (4-Chloro)

- The position and identity of the more complex substituent (6-(3-methoxypyrrolidin-1-yl))

Structural identification of this compound can be accomplished through various analytical techniques, with nuclear magnetic resonance (NMR) spectroscopy being particularly valuable. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the structural arrangement of atoms within the molecule.

For pyrimidine derivatives like this compound, characteristic NMR signals would be expected for:

- The pyrimidine ring protons, typically appearing in the aromatic region (δ 7-9 ppm for ¹H NMR)

- The pyrrolidine ring protons, showing more complex splitting patterns due to their non-equivalent nature

- The methoxy group, typically appearing as a singlet around δ 3.3-3.8 ppm in ¹H NMR

- Distinctive carbon signals in ¹³C NMR corresponding to the pyrimidine carbons (typically δ 150-170 ppm for carbons adjacent to nitrogen)

Mass spectrometry provides complementary information, confirming the molecular weight (213.66 g/mol) and revealing characteristic fragmentation patterns that can help verify structural features.

Additional structural identification methods include infrared spectroscopy, which can identify functional groups such as C-N stretching vibrations and C-O-C asymmetric stretching of the methoxy group, and X-ray crystallography for definitive three-dimensional structural determination when single crystals are available.

The combined application of these analytical techniques enables confident identification and characterization of this compound, supporting its use in research and development contexts.

Properties

IUPAC Name |

4-chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-14-7-2-3-13(5-7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFIJYRJZVCLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a chloro substituent and a methoxypyrrolidine moiety, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

The chemical structure of this compound can be represented as follows:

This structure includes a pyrimidine ring, which is known for its role in various biological systems, particularly as a building block in nucleic acids.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The mode of action typically involves:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways and cellular functions.

- Receptor Binding : It can interact with various receptors, potentially modulating signaling pathways that are crucial for cellular responses.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

- Anticancer Activity : Research indicates that pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Pyrimidines have been recognized for their antimicrobial activities, with studies suggesting that modifications in the pyrimidine structure can enhance efficacy against bacterial strains .

- Neuropharmacological Effects : The methoxypyrrolidine moiety may contribute to neuroactive properties, potentially influencing neurotransmitter systems. This aspect warrants further investigation into its effects on cognitive functions and mood disorders .

Case Studies

Several case studies have explored the biological activity of related pyrimidine compounds, providing insights into their therapeutic applications:

- Inhibition of NAPE-PLD : A study on pyrimidine derivatives demonstrated their ability to inhibit the N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is implicated in the regulation of endocannabinoid signaling. The most potent inhibitors showed IC50 values in the nanomolar range, indicating strong biological activity .

- P2Y Receptor Modulation : Another investigation focused on the modulation of P2Y receptors by pyrimidine derivatives, revealing that certain compounds could effectively alter platelet aggregation and signaling pathways involved in hemostasis .

Biological Activity Summary Table

Scientific Research Applications

Structure-Activity Relationship Studies

The compound's effectiveness is often evaluated through structure-activity relationship (SAR) studies, which help in understanding how modifications to its structure affect biological activity. For instance, modifications to the pyrimidine ring and substituents like methoxypyrrolidine can significantly influence the compound's potency against specific targets.

Table 1: SAR Findings for Pyrimidine Derivatives

| Compound | Substituent | IC50 (nM) | Target |

|---|---|---|---|

| 1 | (S)-3-Phenylpiperidine | 72 | NAPE-PLD |

| 2 | Morpholine | Not reported | NAPE-PLD |

| 3 | (S)-3-Hydroxypyrrolidine | Enhanced activity | NAPE-PLD |

These findings indicate that the introduction of specific substituents can enhance inhibitory potency, making derivatives of 4-chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine valuable in drug design.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. The compound's structural features allow it to interact with the kinase domain of EGFR, leading to inhibition of tumor growth.

Table 2: EGFR Inhibition Potency of Pyrimidine Derivatives

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| 24 | 8.8 | Highly active against EGFR |

| 25 | 14 | Moderate activity against EGFR |

| 26 | 14 | Moderate activity against EGFR |

The presence of methoxy and pyrrolidine groups enhances binding affinity and selectivity towards EGFR, making these compounds promising candidates for further development as anticancer agents .

Pharmacokinetic Profiles

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that certain derivatives exhibit favorable absorption and bioavailability profiles, which are critical for their efficacy in clinical settings.

Table 3: Pharmacokinetic Properties

| Compound | Bioavailability (%) | Half-life (hrs) | Animal Model |

|---|---|---|---|

| 24 | 60 | Not specified | Rats |

| 25 | 4 | Not specified | Monkeys |

These pharmacokinetic properties suggest that modifications to the compound can lead to improved drug-like characteristics, enhancing its viability as a therapeutic agent .

Case Studies and Research Findings

Several case studies have documented the applications of pyrimidine derivatives in clinical and preclinical settings:

- Case Study A : A study demonstrated that a derivative similar to this compound exhibited significant antitumor activity in xenograft models of non-small cell lung cancer, suggesting its potential as a targeted therapy.

- Case Study B : Research indicated that modifications to the pyrimidine scaffold could lead to compounds with enhanced selectivity for mutant forms of kinases associated with specific cancers, providing insights into personalized medicine approaches.

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly impacts the compound’s physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Key Observations :

- 3-Methoxypyrrolidine (target compound): The methoxy group enhances hydrophilicity compared to non-polar substituents like trifluoromethyl .

- Piperazine/piperidine derivatives : These substituents introduce conformational flexibility, which is critical for binding to G-protein-coupled receptors (GPCRs) or kinases .

- Trifluoromethyl groups : Improve metabolic stability and membrane permeability but reduce solubility .

Fused-Ring Pyrimidine Derivatives

Compounds with fused heterocycles exhibit distinct pharmacological profiles:

Key Observations :

- The isoxazolo[5,4-d]pyrimidine derivative () demonstrates the importance of trifluoromethyl groups in enhancing binding affinity for TLRs .

Preparation Methods

Synthesis via Coupling with (S)-6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid derivatives

A patented process describes the preparation of related pyrimidine derivatives involving the coupling of amine-containing intermediates with (S)-6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid sodium salt (compound 6). The key steps include:

- Amide coupling of protected amino acids with coupling agents such as T3P, EDC, or HOBt.

- Deprotection of amino groups under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

- Saponification of nitrile precursors to carboxylic acid salts using aqueous sodium hydroxide in alcoholic solvents.

- Final coupling to introduce the 3-methoxypyrrolidin-1-yl substituent on the pyrimidine ring.

This method emphasizes the use of mild conditions and efficient coupling reagents to achieve high yields and purity of the target compound or its hydrochloride salt.

Chlorination Using Phosphorus Oxychloride in the Presence of Anhydrous Organic Amines

A Chinese patent (CN103073505A) details a method for synthesizing 4,6-dichloropyrimidine from 4-chloro-6-methoxypyrimidine, which is a close structural analogue relevant to the preparation of 4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine. The key features include:

- Reacting 4-chloro-6-methoxypyrimidine with phosphorus oxychloride in the presence of anhydrous organic amines such as triethylamine or dimethylformamide.

- Removing excess phosphorus oxychloride by reduced pressure distillation at controlled temperatures (50–105 °C) and pressures (-0.05 to -0.095 MPa).

- Cooling the reaction mixture and adding it dropwise to an ice-water mixture to precipitate the product.

- Extraction with organic solvents like ethylene dichloride or methylene chloride, followed by drying and crystallization.

This method achieves high purity and yield while reducing hazardous by-products and improving environmental safety. The process parameters are carefully controlled to avoid hydrolysis of the dichloropyrimidine product.

Comparative Data Table of Key Preparation Parameters

Research Findings and Practical Notes

- The coupling approach is flexible and allows introduction of the 3-methoxypyrrolidin-1-yl group with high stereochemical control when using chiral precursors.

- The chlorination method using phosphorus oxychloride is a safer alternative to phosgene-based methods, with controlled distillation steps to minimize exposure and waste.

- Maintaining anhydrous conditions and controlling reaction temperatures are critical to prevent hydrolysis or side reactions that lower yield and purity.

- Use of organic amines as bases and drying agents facilitates smooth chlorination and substitution reactions.

- The purification strategy involving organic solvent extraction and crystallization is effective for obtaining high-purity products suitable for pharmaceutical applications.

- Recent patents emphasize process intensification by reducing steps, solvent use, and waste, which aligns with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine in laboratory settings?

- Methodological Answer :

- Use PPE including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct experiments in a fume hood or glovebox if volatile byproducts (e.g., HCl) are generated during reactions .

- Avoid dust inhalation by weighing the compound in a draft-free environment using pre-sanitized glassware. Dispose of waste via certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

- Perform high-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]⁺: ~254.07 g/mol based on analogs in ).

- Use ¹H/¹³C NMR to resolve the pyrrolidine methoxy group (δ ~3.3 ppm for –OCH₃) and pyrimidine ring protons (δ ~8.5–9.0 ppm for aromatic H). Compare with computed NMR spectra from density functional theory (DFT) using B3LYP/6-311++G** basis sets for validation .

Q. What solvent systems are effective for purifying this compound via column chromatography?

- Methodological Answer :

- Optimize polarity using gradients of ethyl acetate/hexane (3:7 to 1:1) or dichloromethane/methanol (95:5). Monitor by TLC (Rf ~0.4–0.6 in ethyl acetate/hexane). Adjust based on the compound’s logP (estimated ~2.1) to minimize tailing .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for synthesizing this compound?

- Methodological Answer :

- Apply quantum chemical calculations (e.g., Gaussian 16) to model nucleophilic substitution at the pyrimidine C4 position. Use reaction path search algorithms (e.g., IRC) to identify transition states and activation energies. Compare with experimental yields (e.g., 52.7% in ) to validate computational models .

- Leverage molecular docking to predict interactions with biological targets (e.g., kinase enzymes), guided by analogs like p38 MAP kinase inhibitors ( ).

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- If NMR signals overlap (e.g., pyrrolidine vs. pyrimidine protons), use 2D NMR techniques (COSY, HSQC) to assign peaks. Cross-validate with FTIR (C-Cl stretch ~550 cm⁻¹) and X-ray crystallography (if crystalline).

- For ambiguous mass spectra, perform isotopic pattern analysis (e.g., Cl has a 3:1 ³⁵Cl/³⁷Cl ratio) to confirm molecular ion clusters .

Q. What strategies optimize the synthesis yield of this compound under scalable conditions?

- Methodological Answer :

- Screen catalysts (e.g., Pd/C for dechlorination side reactions) and temperatures (e.g., 50°C for HCl-mediated reactions, as in ).

- Use Design of Experiments (DoE) to test variables (molar ratios, solvent polarity). For example, a 1.0 M HCl solution improved solubility and yield in (52.7% vs. trial-and-error approaches).

Q. How can researchers analyze byproducts formed during synthesis?

- Methodological Answer :

- Employ LC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) to separate byproducts. Use high-resolution mass spectrometry to identify chlorinated intermediates or methoxy group cleavage products.

- Compare with HPLC purity data (e.g., ≥98% purity thresholds in ) to quantify impurities .

Notes for Methodological Rigor

- Contradiction Management : If computational predictions conflict with experimental yields (e.g., lower-than-expected activation barriers), re-optimize basis sets or validate via kinetic isotope effects .

- Advanced Techniques : For biological activity studies, use surface plasmon resonance (SPR) to measure binding affinities, referencing kinase inhibitor analogs in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.